molecular formula C6H9N3 B1222852 Benzene-1,2,3-triamine CAS No. 608-32-2

Benzene-1,2,3-triamine

Cat. No. B1222852
CAS RN: 608-32-2
M. Wt: 123.16 g/mol
InChI Key: RUOKPLVTMFHRJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions. For instance, the synthesis of tris(benzocyclobutadieno)benzene from hexaethynylbenzene through cobalt-catalyzed synthesis highlights an innovative approach to creating structures with a benzene core (Diercks & Vollhardt, 1986). Another example includes the creation of hyperbranched polyether imides based on a triamine monomer derived from benzene, showcasing a multifaceted method of polymer synthesis (Rigana et al., 2016).

Molecular Structure Analysis

The molecular structure of benzene-derivatives, including benzene-1,2,3-triamine, is crucial for understanding their chemical behavior. Studies on compounds like 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene offer insights into the structural aspects of benzene derivatives, revealing potential for creating cross-linked polymers (Lindeman et al., 1993).

Chemical Reactions and Properties

Benzene-1,2,3-triamine and its derivatives participate in various chemical reactions, leading to new compounds with unique properties. For instance, the synthesis and characterization of benzene-1,3,5-triamine-based polymers for lead ion removal from aqueous solutions demonstrate the compound's applicability in environmental remediation (Albakri et al., 2018).

Physical Properties Analysis

The physical properties of benzene-1,2,3-triamine derivatives, such as solubility and thermal stability, are essential for their practical application. Hyperbranched polyimides derived from a benzene-based triamine monomer exhibit good solubility in common organic solvents and high thermal stability, indicating their potential in various industrial applications (Rigana et al., 2016).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity and interaction with other substances, is crucial for the application of benzene-1,2,3-triamine derivatives. The study on benzene-1,3,5-triamine-based cross-linked polyamines highlights their efficiency in removing lead ions from water, showcasing the compound's utility in pollution control (Albakri et al., 2018).

Scientific Research Applications

Biological Significance and Pharmacological Activity

Benzene-1,2,3-triamine, as part of the triazine class of compounds, plays a significant role in medicinal chemistry. Triazines, including benzene-1,2,3-triamine derivatives, have been extensively studied for their wide spectrum of biological activities. These compounds have been found to exhibit potent pharmacological actions in various models, demonstrating antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. The triazine nucleus, due to its versatility and biological significance, is considered a core moiety for the development of future drugs, highlighting its importance in scientific research and pharmaceutical applications (Verma, Sinha, & Bansal, 2019).

Environmental Applications

In addition to its pharmacological significance, benzene-1,2,3-triamine based compounds have been utilized in environmental science, particularly in the removal of heavy metals from aqueous solutions. A study demonstrated the synthesis of polyamines and polyamine/carbon nanotube (CNT) composites using benzene-1,3,5-triamine for the efficient removal of lead ions from water. These materials exhibited high adsorption capacities and could be considered potential adsorbents for water purification processes, underscoring the environmental applications of benzene-1,2,3-triamine derivatives (Albakri, Abdelnaby, Saleh, & Hamouz, 2018).

Material Science and Engineering

In the field of materials science, benzene-1,2,3-triamine and its derivatives have been employed in the synthesis of advanced materials. For instance, hyperbranched polyether imides based on 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene, a derivative of benzene-1,2,3-triamine, have been developed. These materials exhibit good solubility in common organic solvents and outstanding thermal stability, making them suitable for various high-performance applications. The versatility of benzene-1,2,3-triamine in the synthesis of polymers and composites highlights its significance in advancing material science and engineering technologies (Rigana, Thirukumaran, Shanthi, & Sarojadevi, 2016).

Supramolecular Chemistry

Benzene-1,2,3-triamine derivatives have been explored in the realm of supramolecular chemistry for the construction of complex molecular architectures. The ability of these compounds to form structured networks, such as honeycomb-like layered frameworks, has been demonstrated. Such structures have potential applications in catalysis, sensor technologies, and the development of advanced materials with unique properties (Taddei, Costantino, Vivani, Sabatini, Lim, & Cohen, 2014).

properties

IUPAC Name

benzene-1,2,3-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-4-2-1-3-5(8)6(4)9/h1-3H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOKPLVTMFHRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870677
Record name 1,2,3-Triaminobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene-1,2,3-triamine

CAS RN

608-32-2, 30350-48-2
Record name 1,2,3-Benzenetriamine
Source CAS Common Chemistry
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Record name 1,2,3-Benzenetriamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenetriamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenetriamine
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Record name 1,2,3-Triaminobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-BENZENETRIAMINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

A solution of 3-nitrobenzene-1,2-diamine at 0.05 mol/1 in methanol was passed through an H-Cube reactor on a cartridge of palladium on carbon with a flow rate of 1 ml/min. After one and a half hours, the product was completely hydrogenated. The solvent was concentrated. 450.7 g of benzene-1,2,3-triamine were obtained in the form of a green oil. Yield>100%.
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Synthesis routes and methods II

Procedure details

15.0 g (82 mmol) of 2,6-dinitroaniline was dissolved in 150 g of THF and the reaction system was satisfactorily purged with nitrogen, to which 7.6 g of 5% Pd/C (hydrous) was added. Thereafter, the system was purged with hydrogen, followed by reaction at room temperature for 15 hours. After completion of the reaction, the reaction solution was filtered to remove Pd therefrom, and the resulting filtrate was condensed as it is to obtain the intended product. The thus obtained product was instable and was used as it is in a subsequent reaction.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MRSA Janjua - Open Chemistry, 2018 - degruyter.com
Computational chemistry is used to evaluate structures of different compounds by using principles of theoretical and quantum chemistry integrated into useful computer programs. It is …
Number of citations: 12 www.degruyter.com
M Dolatabadi, MH Ehrampoush, M Pournamdari… - Chemosphere, 2023 - Elsevier
In this work, modified Bi–PbO 2 electrode was fabricated and employed for simultaneous degradation of fenitrothion (FT), trifluralin (TF), and chlorothalonil (CT) from synthetic and …
Number of citations: 24 www.sciencedirect.com
EV Patridge, ESE Eriksson, PG Penketh… - Archives of …, 2012 - Springer
Here, we report on 7-nitro-4-(phenylthio)benzofurazan (NBF-SPh), the most potent derivative among a set of patented anticancer 7-nitrobenzofurazans (NBFs), which have been …
Number of citations: 24 link.springer.com
PSM Alvares, F Vandresen, ITA Schuquel… - Revista …, 2010 - scielo.org.mx
In this work, we describe the synthesis of the amino compounds (5a) and (5b), and the benzimidazoles (6a),(6b) and (6c). These amino compounds and the benzimidazoles were …
Number of citations: 3 www.scielo.org.mx
H Durak, T Aysu - Bioresource technology, 2014 - Elsevier
Milled Onopordum heteracanthum stalks were converted to liquid products in organic solvents (methanol, ethanol and acetone) with (KOH and ZnCl 2 ) and without catalyst in an …
Number of citations: 63 www.sciencedirect.com
M Asif, M Imran - Mini-Reviews in Organic Chemistry, 2021 - ingentaconnect.com
Heterocyclic compounds are important because they have almost all types of pharmacological properties. Due to these properties of heterocyclic compounds, they attracted the …
Number of citations: 18 www.ingentaconnect.com
T Aysu, H Durak - The Journal of Supercritical Fluids, 2015 - Elsevier
Two thermochemical processes, namely supercritical liquefaction and slow pyrolysis, were used to produce bio-oils from Datura stramonium L. Liquefaction experiments were …
Number of citations: 48 www.sciencedirect.com
D Xie, Y Wang, J Xie, J Lu, J Cui, M Zhang, L Fu… - Medicinal Chemistry …, 2014 - Springer
A family of quinoxaline-2,3-diones was prepared and evaluated to exhibit d-amino acid oxidase (DAAO) inhibitory activities with IC 50 values ranging from 0.6 to 15 μM in vitro. SAR …
Number of citations: 21 link.springer.com
M Elsherbini, WS Hamama, HH Zoorob - Coordination Chemistry Reviews, 2016 - Elsevier
This review provides a comprehensive survey of the recent advances in the methods of construction of five membered ring systems containing selenium over the period from the year …
Number of citations: 63 www.sciencedirect.com

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